molecular formula C30H20N6O2 B14193365 6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) CAS No. 834881-07-1

6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)

Cat. No.: B14193365
CAS No.: 834881-07-1
M. Wt: 496.5 g/mol
InChI Key: ZYONMUGQBSBKGS-UHFFFAOYSA-N
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Description

6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene group flanked by two phenylimidazo[1,2-a]pyrazin-3(7H)-one moieties, making it a subject of interest for researchers in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one with 1,4-dibromobenzene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyrazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenylimidazo[1,2-a]pyrazin-3(7H)-one moieties are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine)
  • 4′,4′′′′-(1,4-Phenylene)bis(2,2′:6′,2′′-terpyridine)
  • 2,2′-(1,4-Phenylene)bis(4,5-dihydrothiazole-4-carboxylic acid)

Uniqueness

6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) stands out due to its unique structural features, which confer specific electronic and steric properties. These properties make it particularly useful in the development of advanced materials and as a versatile intermediate in organic synthesis .

Properties

CAS No.

834881-07-1

Molecular Formula

C30H20N6O2

Molecular Weight

496.5 g/mol

IUPAC Name

6-[4-(3-oxo-2-phenyl-7H-imidazo[1,2-a]pyrazin-6-yl)phenyl]-2-phenyl-7H-imidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C30H20N6O2/c37-29-27(21-7-3-1-4-8-21)33-25-15-31-23(17-35(25)29)19-11-13-20(14-12-19)24-18-36-26(16-32-24)34-28(30(36)38)22-9-5-2-6-10-22/h1-18,31-32H

InChI Key

ZYONMUGQBSBKGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CNC(=CN3C2=O)C4=CC=C(C=C4)C5=CN6C(=CN5)N=C(C6=O)C7=CC=CC=C7

Origin of Product

United States

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